6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe final step involves the formation of the pyridazinone core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridazinone-based molecules. Examples are:
- 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
- N-[5-(4-benzylpiperidine-1-carbonyl)-2-methylphenyl]acetamide
Uniqueness
What sets 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups and structural features, which may confer specific biological activities and therapeutic potential .
Properties
IUPAC Name |
6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQJSNGTUWHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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